molecular formula C9H11BrMg B1650159 3-iso-Propylphenylmagnesium bromide CAS No. 113375-21-6

3-iso-Propylphenylmagnesium bromide

Cat. No.: B1650159
CAS No.: 113375-21-6
M. Wt: 223.39 g/mol
InChI Key: HPRMMJDEODNSCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iso-Propylphenylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and a molecular weight of 223.40 g/mol . It is typically supplied as a solution in tetrahydrofuran (THF) to maintain stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-iso-Propylphenylmagnesium bromide is synthesized through the reaction of 3-iso-propylbromobenzene with magnesium shavings in an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction . The general reaction is as follows:

3-iso-Propylbromobenzene+Mg3-iso-Propylphenylmagnesium bromide\text{3-iso-Propylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 3-iso-Propylbromobenzene+Mg→3-iso-Propylphenylmagnesium bromide

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-iso-Propylphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions:

    Aldehydes and Ketones: Reacts under mild conditions to form secondary and tertiary alcohols.

    Alkyl Halides: Requires anhydrous conditions and often a catalyst to facilitate the reaction.

    Epoxides: Opens the epoxide ring to form alcohols.

Major Products:

Mechanism of Action

The mechanism of action of 3-iso-Propylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The high electron density on the carbon atom makes it highly reactive towards electrophiles, facilitating the formation of new carbon-carbon bonds .

Properties

IUPAC Name

magnesium;propan-2-ylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRMMJDEODNSCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iso-Propylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
3-iso-Propylphenylmagnesium bromide
Reactant of Route 3
Reactant of Route 3
3-iso-Propylphenylmagnesium bromide
Reactant of Route 4
Reactant of Route 4
3-iso-Propylphenylmagnesium bromide
Reactant of Route 5
Reactant of Route 5
3-iso-Propylphenylmagnesium bromide
Reactant of Route 6
Reactant of Route 6
3-iso-Propylphenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.